molecular formula C7H8Cl2OS B14714093 3,5-Dichloro-8-thiatricyclo(2.2.1.1(sup 2,6))octane oxide CAS No. 13382-89-3

3,5-Dichloro-8-thiatricyclo(2.2.1.1(sup 2,6))octane oxide

Katalognummer: B14714093
CAS-Nummer: 13382-89-3
Molekulargewicht: 211.11 g/mol
InChI-Schlüssel: QITDJLZWBRGDSG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5-Dichloro-8-thiatricyclo(2.2.1.1(sup 2,6))octane oxide is a complex organic compound characterized by its unique tricyclic structure. This compound contains multiple ring systems, including four-membered, five-membered, six-membered, and seven-membered rings, along with sulfide and tetrahydro-thiophene groups

Vorbereitungsmethoden

The synthesis of 3,5-Dichloro-8-thiatricyclo(2211(sup 2,6))octane oxide involves multiple steps, typically starting with the preparation of the tricyclic core structure This can be achieved through cyclization reactions involving suitable precursorsThe final step involves the oxidation of the sulfur atom to form the oxide, which can be achieved using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid .

Analyse Chemischer Reaktionen

3,5-Dichloro-8-thiatricyclo(2.2.1.1(sup 2,6))octane oxide undergoes various chemical reactions, including:

    Oxidation: The sulfur atom can be further oxidized to form sulfoxides or sulfones using strong oxidizing agents.

    Reduction: The compound can be reduced to remove the oxide group, reverting to the sulfide form.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

    Addition: The double bonds in the ring systems can undergo addition reactions with electrophiles or nucleophiles.

Wissenschaftliche Forschungsanwendungen

3,5-Dichloro-8-thiatricyclo(2.2.1.1(sup 2,6))octane oxide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3,5-Dichloro-8-thiatricyclo(2.2.1.1(sup 2,6))octane oxide involves its interaction with molecular targets such as enzymes and proteins. The compound’s tricyclic structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The presence of chlorine atoms and the oxide group can influence its reactivity and binding affinity, making it a versatile tool for studying molecular interactions .

Vergleich Mit ähnlichen Verbindungen

3,5-Dichloro-8-thiatricyclo(2.2.1.1(sup 2,6))octane oxide can be compared with other similar compounds, such as:

These comparisons highlight the unique features of 3,5-Dichloro-8-thiatricyclo(221

Eigenschaften

CAS-Nummer

13382-89-3

Molekularformel

C7H8Cl2OS

Molekulargewicht

211.11 g/mol

IUPAC-Name

2,8-dichloro-4λ4-thiatricyclo[3.2.1.03,6]octane 4-oxide

InChI

InChI=1S/C7H8Cl2OS/c8-4-2-1-3-6(4)11(10)7(3)5(2)9/h2-7H,1H2

InChI-Schlüssel

QITDJLZWBRGDSG-UHFFFAOYSA-N

Kanonische SMILES

C1C2C3C(C1C(C2S3=O)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.